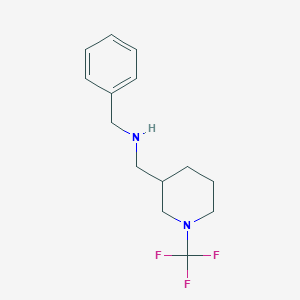
N-benzyl-1-(1-(trifluoromethyl)piperidin-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-1-(1-(trifluoromethyl)piperidin-3-yl)methanamine is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and a benzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(1-(trifluoromethyl)piperidin-3-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-(trifluoromethyl)piperidine.
Benzylation: The piperidine derivative is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-1-(1-(trifluoromethyl)piperidin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or trifluoromethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-benzyl-1-(1-(trifluoromethyl)piperidin-3-yl)methanone, while reduction may produce N-benzyl-1-(1-(trifluoromethyl)piperidin-3-yl)methanol.
Wissenschaftliche Forschungsanwendungen
N-benzyl-1-(1-(trifluoromethyl)piperidin-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Materials Science: It is used in the development of novel materials with unique properties, such as enhanced thermal stability and chemical resistance.
Biological Studies: The compound is investigated for its effects on cellular processes and its potential as a tool in biochemical research.
Wirkmechanismus
The mechanism of action of N-benzyl-1-(1-(trifluoromethyl)piperidin-3-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzyl group may facilitate binding to hydrophobic pockets in proteins, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)benzylamine: This compound shares the trifluoromethyl and benzyl groups but lacks the piperidine ring.
1-Benzyl-3-(trifluoromethyl)piperidin-4-amine: Similar in structure but with a different substitution pattern on the piperidine ring.
Uniqueness
N-benzyl-1-(1-(trifluoromethyl)piperidin-3-yl)methanamine is unique due to the specific positioning of the trifluoromethyl and benzyl groups on the piperidine ring. This unique arrangement can result in distinct biological and chemical properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C14H19F3N2 |
|---|---|
Molekulargewicht |
272.31 g/mol |
IUPAC-Name |
N-benzyl-1-[1-(trifluoromethyl)piperidin-3-yl]methanamine |
InChI |
InChI=1S/C14H19F3N2/c15-14(16,17)19-8-4-7-13(11-19)10-18-9-12-5-2-1-3-6-12/h1-3,5-6,13,18H,4,7-11H2 |
InChI-Schlüssel |
HMSJBKXFLFXDHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C(F)(F)F)CNCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



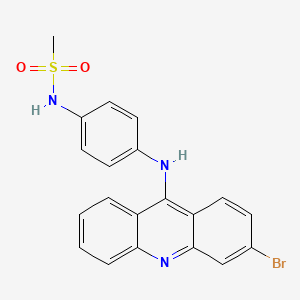

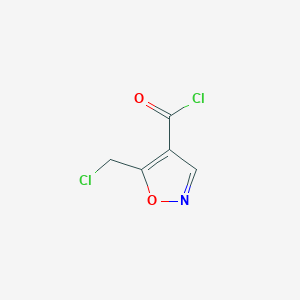
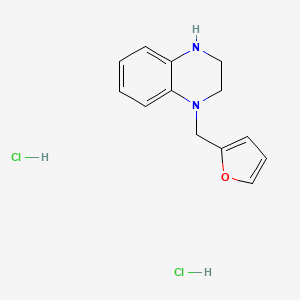

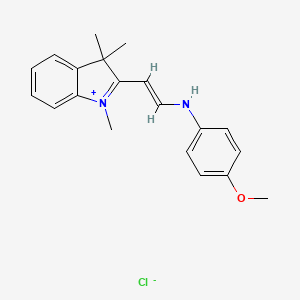

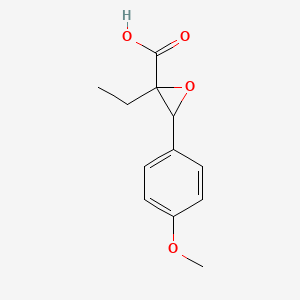
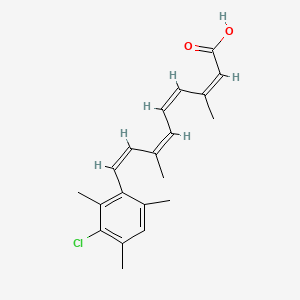
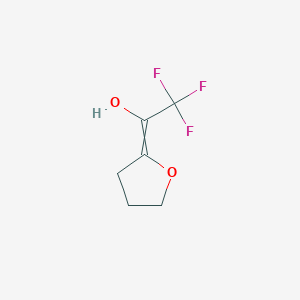
![2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B13949311.png)


